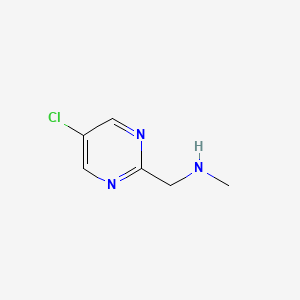

1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-(5-chloropyrimidin-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-8-4-6-9-2-5(7)3-10-6/h2-3,8H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXLXHBGNKBBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901271538 | |

| Record name | 5-Chloro-N-methyl-2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944903-19-9 | |

| Record name | 5-Chloro-N-methyl-2-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-N-methyl-2-pyrimidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine typically involves the following steps:

Chlorination of Pyrimidine: The starting material, pyrimidine, is chlorinated at the 5-position using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

N-Methylation: The chlorinated pyrimidine is then subjected to N-methylation using methylamine or a methylating agent like methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction of the pyrimidine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents such as acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol (EtOH).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine has several scientific research applications, including:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities.

Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

Chemical Biology: Utilized in the development of chemical probes for studying biological pathways.

Industrial Applications: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Aromatic Ring Variations

- 1-(4-Fluorophenyl)-N-methylmethanamine (–3): Replaces the pyrimidine ring with a fluorophenyl group. The fluorine atom’s electron-withdrawing nature enhances metabolic stability compared to chlorine but may reduce lipophilicity. This compound demonstrated intermediate antitubercular activity (MIC = 0.5 µM) in whole-cell assays, suggesting fluorophenyl derivatives balance potency and stability .

- However, bulkier substituents may sterically hinder target interactions.

Heterocyclic Core Modifications

- 1-(5-Chloropyridin-3-yl)-N-methylmethanamine (): Replaces pyrimidine with pyridine, reducing nitrogen content and altering electronic properties. Pyridine derivatives often exhibit lower binding affinity to enzymes requiring dual nitrogen interactions (e.g., kinase inhibitors) .

- 1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine (): Incorporates a pyrazole ring, introducing additional hydrogen-bonding sites. Pyrazole-containing compounds are common in CNS drug candidates due to enhanced blood-brain barrier penetration .

Ring Expansion and Rigidity

- 1-(5-Chloropyrimidin-2-yl)piperidin-4-amine dihydrochloride (): Adds a piperidine ring, increasing molecular weight (~255 g/mol vs. ~157 g/mol for the parent compound) and introducing a basic amine. Such modifications improve aqueous solubility but may reduce oral bioavailability due to higher polar surface area .

- This structural feature is advantageous in protease inhibitors to prevent enzymatic degradation .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Key Substituent Effects |

|---|---|---|---|---|

| This compound | ~156.6 | 1.8 | ~10 (predicted) | Chlorine enhances lipophilicity |

| 1-(4-Fluorophenyl)-N-methylmethanamine | ~153.6 | 1.5 | ~15 | Fluorine reduces LogP vs. Cl |

| 1-(5-Chloropyrimidin-2-yl)piperidin-4-ol | ~212.7 | 0.9 | ~50 | Hydroxyl group increases solubility |

| 1-(5-Chloropyridin-3-yl)-N-methylmethanamine | ~156.6 | 1.6 | ~12 | Pyridine vs. pyrimidine electronics |

*Predicted using fragment-based methods.

Biological Activity

1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine is a chemical compound with the molecular formula CHClN and a molecular weight of approximately 160.62 g/mol. This compound features a chlorinated pyrimidine ring and an N-methylmethanamine moiety, which contribute to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant research findings.

Pharmacological Potential

This compound has shown promising biological activities, particularly in pharmacological contexts. The presence of both the chloropyrimidine and methylamine moieties suggests that this compound may interact with various biological targets, potentially leading to antimicrobial and anticancer effects.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may affect critical biochemical pathways involved in microbial growth and cancer cell proliferation. The interaction with specific enzymes or receptors could lead to inhibition of cellular processes essential for survival or replication.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of chemical compounds. The unique combination of functional groups in this compound may contribute to its distinct pharmacological profile. Comparative analysis with structurally similar compounds provides insights into how modifications can influence activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Chloropyrimidin-2-YL)-N-methylmethanamine | Similar pyrimidine core but different halogen | Potentially different activity profiles |

| 1-(5-Fluoropyrimidin-2-YL)-N-methylmethanamine | Fluorine instead of chlorine | May exhibit different reactivity and stability |

| 1-(6-Chloropyridin-3-YL)-N-methylmethanamine | Pyridine ring instead of pyrimidine | Different electronic properties affecting reactivity |

Case Studies and Research Findings

Several studies have investigated compounds related to this compound, focusing on their biological activities:

- Antibacterial Efficacy : A study evaluating various chlorinated derivatives revealed that some exhibited significant antibacterial efficacy against Enterococcus faecalis and vancomycin-resistant strains, suggesting that similar derivatives could be developed from this compound .

- Cytotoxicity Assessment : In vitro cytotoxicity tests showed that certain derivatives had low toxicity against primary mammalian cell lines while maintaining high antibacterial activity, indicating a favorable therapeutic window .

- ADMET Properties : The pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) are crucial for drug development. Lipophilicity was identified as a significant parameter influencing these properties and overall bioactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-chloropyrimidin-2-yl)-N-methylmethanamine, and how can reaction conditions be optimized in academic laboratories?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 5-chloropyrimidine with N-methylmethanamine derivatives under controlled pH and temperature (40–60°C) can yield the target compound. Optimization can employ Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, catalyst loading, reaction time) and identify optimal conditions. Statistical tools like factorial design minimize experimental runs while maximizing data quality . Purification may require column chromatography with gradients of ethyl acetate/hexane or recrystallization using aprotic solvents .

Q. How should researchers approach structural elucidation and purity assessment of this compound?

- Methodological Answer : Use a combination of 1H/13C NMR spectroscopy (in deuterated DMSO or CDCl3) to confirm the pyrimidine backbone and substituent positions. For purity, employ high-resolution mass spectrometry (HRMS) to verify molecular mass and HPLC-UV (C18 column, acetonitrile/water mobile phase) to quantify impurities. Cross-reference spectral data with PubChem entries for analogous pyrimidine derivatives to validate assignments .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

- Methodological Answer : The compound’s solubility is likely higher in polar aprotic solvents (e.g., DMF, DMSO) due to its pyrimidine core and polar chloro/amine groups. Stability tests under varying pH (4–9), temperature (4°C to 25°C), and light exposure should be conducted. Use accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to predict shelf life. Degradation products can be monitored via TLC or LC-MS .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map electron density, HOMO-LUMO gaps, and electrostatic potential surfaces to predict nucleophilic/electrophilic sites. Pair with molecular dynamics simulations to study solvation effects. Tools like Gaussian or ORCA, integrated with AI-driven platforms (e.g., COMSOL Multiphysics), enable rapid parameterization and reaction pathway prediction .

Q. How can researchers resolve contradictions in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?

- Methodological Answer : Conduct meta-analysis of dose-response curves and pharmacokinetic parameters (e.g., bioavailability, half-life) to identify model-specific biases. Use knockout cell lines or isotopic labeling (e.g., 14C-tagged compound) to track metabolic pathways. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What advanced techniques can elucidate the compound’s mechanism of action in target binding or enzymatic inhibition?

- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding kinetics (KD, kon/koff) with purified targets. For enzymatic studies, use stopped-flow spectroscopy to monitor real-time inhibition. X-ray crystallography or cryo-EM of the compound-target complex provides atomic-resolution structural insights. Pair with mutagenesis studies to identify critical binding residues .

Q. How can researchers design derivatives of this compound to enhance selectivity or reduce off-target effects?

- Methodological Answer : Employ structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing Cl with F, varying alkyl chain length). Use virtual screening libraries (e.g., ZINC15) and ADMET prediction tools (e.g., SwissADME) to prioritize candidates. Validate with parallel synthesis and high-throughput screening (HTS) in relevant disease models .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response or toxicity data in preclinical studies?

- Methodological Answer : Use non-linear regression models (e.g., log-logistic for IC50/EC50 determination) and ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For toxicity, apply Probit analysis to calculate LD50. Open-source tools like R/Bioconductor or GraphPad Prism streamline data visualization and reproducibility .

Q. How can AI/ML enhance experimental design for synthesizing and testing derivatives of this compound?

- Methodological Answer : Implement generative adversarial networks (GANs) to propose novel derivatives with optimized properties. Train models on existing chemical databases (e.g., ChEMBL) and experimental data. Use active learning to iteratively refine synthesis priorities based on preliminary assay results, reducing resource waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.